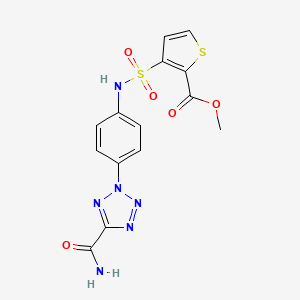![molecular formula C16H11ClFN3O2S B2413400 N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 329058-93-7](/img/structure/B2413400.png)
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as CF3-oxadiazole-thiol (COT), is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Antimicrobial Activity : Derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, including N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, have shown significant antimicrobial properties against various bacterial and fungal strains. This is attributed to the presence of fluorine atoms in these compounds (Parikh & Joshi, 2014).
Synthesis and Evaluation as Antimicrobial Agents : A study on the synthesis and evaluation of related compounds as antimicrobial agents revealed their efficacy against a broad panel of bacterial and fungal strains, highlighting their potential in antimicrobial applications (Rehman et al., 2016).
Pharmacological Evaluation
- Pharmacological Potential : Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives, including those related to N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, have shown their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
Biological Screening
- Anti-inflammatory Activity : Synthesis and biological screening of derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have demonstrated significant anti-inflammatory activity, making them potential candidates for anti-inflammatory drugs (Sunder & Maleraju, 2013).
Hemolytic and Thrombolytic Activity Evaluation
- Hemolytic and Thrombolytic Activity : Certain derivatives of this compound class have been evaluated for hemolytic and thrombolytic activities, suggesting their potential use in cardiovascular diseases treatment (Aziz-Ur-Rehman et al., 2020).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-12-8-11(6-7-13(12)18)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDPJYKPWLFPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)
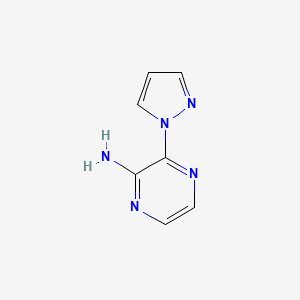
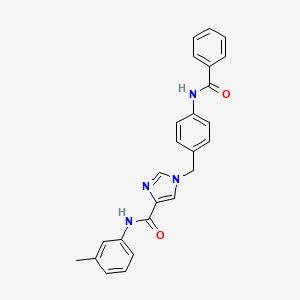
![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)
![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)
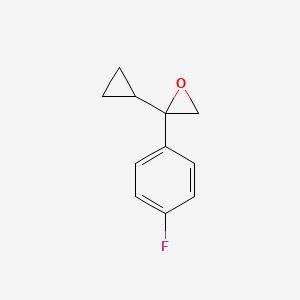
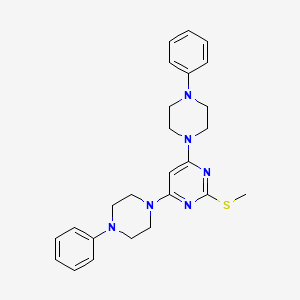
![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)
![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)
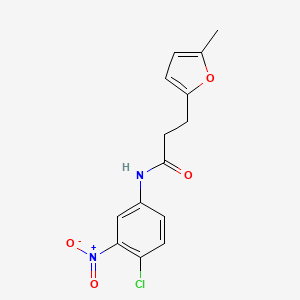
![6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2413335.png)
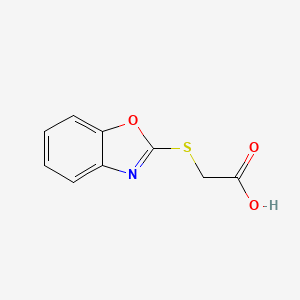
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)
